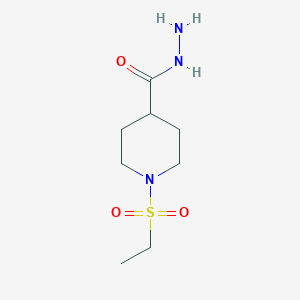
1-(Ethylsulfonyl)piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)piperidine-4-carbohydrazide is a useful research chemical . It has a molecular weight of 235.31 and a molecular formula of C8H17N3O3S . Its IUPAC name is 1-ethylsulfonylpiperidine-4-carbohydrazide .
Molecular Structure Analysis
The molecular structure of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide can be represented by the SMILES notation: CCS(=O)(=O)N1CCC(CC1)C(=O)NN . The InChI representation is InChI=1S/C8H17N3O3S/c1-2-15(13,14)11-5-3-7(4-6-11)8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) .Physical And Chemical Properties Analysis
1-(Ethylsulfonyl)piperidine-4-carbohydrazide has a molecular weight of 235.31 . It has a complexity of 315 and a topological polar surface area of 101 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is canonicalized .Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
1-(Ethylsulfonyl)piperidine-4-carbohydrazide and its derivatives have been explored for their potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the context of Alzheimer's disease and other neurological disorders. Molecular docking studies have also been conducted to understand their binding interactions with these human proteins (Khalid, Rehman, & Abbasi, 2014).
Anticancer Potential
Compounds derived from 1-(Ethylsulfonyl)piperidine-4-carbohydrazide have shown promise as anticancer agents. Specific derivatives have been found to exhibit strong anticancer activity, suggesting potential therapeutic applications in oncology (Rehman et al., 2018).
Antibacterial Activity
Some derivatives of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide have been synthesized and evaluated for their antibacterial properties. These studies have indicated moderate to significant activity against various Gram-negative and Gram-positive bacterial strains, pointing towards their potential use in antimicrobial treatments (Khalid et al., 2016).
Antioxidant and Anticholinesterase Activities
Research has shown that certain sulfonyl hydrazone compounds containing piperidine derivatives exhibit antioxidant capacity and anticholinesterase activity. These findings are significant in the context of treating neurodegenerative diseases and managing oxidative stress (Karaman et al., 2016).
Potential Treatment for Type II Diabetes
Synthesized derivatives of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide have shown inhibitory effects on the α-glucosidase enzyme, suggesting their potential as new drug candidates for treating type II diabetes. Their low hemolytic activity further underscores their potential as therapeutic agents (ur-Rehman et al., 2018).
Applications in Medicinal Chemistry
The incorporation of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide in various chemical structures has contributed significantly to medicinal chemistry, aiding in the development of compounds with diverse biological activities, such as anticholinesterase, antibacterial, and anticancer properties (Sugimoto et al., 1990).
Safety and Hazards
The safety data sheet for 1-(Ethylsulfonyl)piperidine-4-carbohydrazide indicates several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
1-ethylsulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-2-15(13,14)11-5-3-7(4-6-11)8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEVBSDHYJCRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)piperidine-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

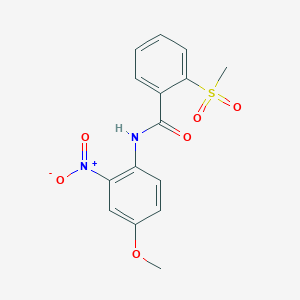
![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3010889.png)
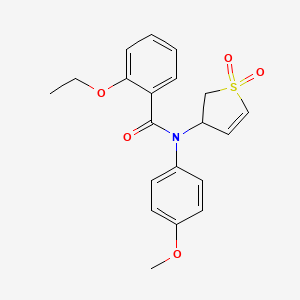
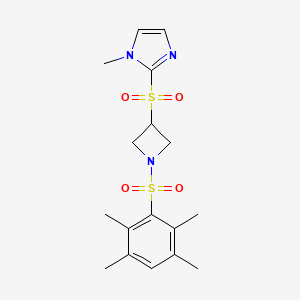

![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)
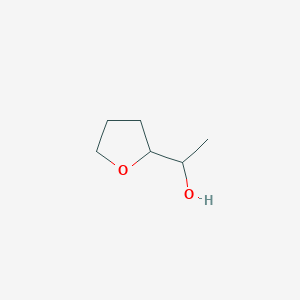

![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)

